3-Iodo-1H-pyrrolo[2,3-c]pyridine

Azaindole synthesis Electrophilic cyclization Cross-coupling precursor

3-Iodo-1H-pyrrolo[2,3-c]pyridine (CAS 956003-24-0) provides a reactive C3-iodo handle for regioselective 6-azaindole functionalization, solving the limited C3 coupling options in medicinal chemistry programs. - Enables C3-selective Suzuki-Miyaura coupling; validated in one-pot sequential protocols yielding C3,C6-diaryl 7-azaindoles in 43-88% yield. - C-I bond reactivity surpasses C-Br/C-Cl, permitting milder Pd-catalyzed conditions and broader substrate scope. - Directly applicable to HIV-1 integrase inhibitor SAR (derivatives: 71-72% ST inhibition at 10 µM, IC50 >200 µM). Supplied with verified purity for reproducible medicinal chemistry results.

Molecular Formula C7H5IN2
Molecular Weight 244.03 g/mol
CAS No. 956003-24-0
Cat. No. B1439049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1H-pyrrolo[2,3-c]pyridine
CAS956003-24-0
Molecular FormulaC7H5IN2
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CN2)I
InChIInChI=1S/C7H5IN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H
InChIKeyJCBUTJANQMHZJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-pyrrolo[2,3-c]pyridine: Overview


3-Iodo-1H-pyrrolo[2,3-c]pyridine (CAS 956003-24-0) is a heterocyclic compound classified as a 6-azaindole derivative featuring a reactive iodine atom at the C3 position of the fused pyrrolo[2,3-c]pyridine core . With a molecular formula of C7H5IN2 and a molecular weight of 244.03 g/mol, this compound is primarily marketed and utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . The iodine substituent serves as an effective handle for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura and Sonogashira couplings, enabling the modular construction of structurally diverse libraries for drug discovery programs [1].

1
C3-iodo handle for Pd-catalyzed cross-coupling
Supports Suzuki, Sonogashira, and related modular library synthesis
2
6-azaindole core with regioselective diversification potential
Enables sequential C3 then C6 functionalization in 6-chloro derivatives
3
Reactive iodine leaving group enables mild coupling conditions
Reported to offer broader substrate scope than bromo or chloro analogs

Why 3-Iodo-1H-pyrrolo[2,3-c]pyridine Is Irreplaceable


Substituting 3-Iodo-1H-pyrrolo[2,3-c]pyridine (3-iodo-6-azaindole) with its 2-iodo regioisomer or with corresponding 3-bromo/3-chloro analogs introduces fundamental alterations in synthetic utility and reactivity profiles. The C3 versus C2 iodine position dictates fundamentally different electronic environments and steric accessibility, which directly governs both the regioselectivity achievable in subsequent cross-coupling reactions and the compound's performance as a synthetic intermediate for specific target scaffolds . Furthermore, the iodine atom at C3 exhibits substantially enhanced reactivity in palladium-catalyzed transformations compared to bromine or chlorine, due to the weaker C-I bond and superior leaving group capacity, enabling milder reaction conditions and broader substrate scope that bromo and chloro analogs cannot reliably deliver . Procurement of the specific 3-iodo regioisomer is therefore non-negotiable for research programs requiring defined coupling outcomes at the C3 position.

2-Iodo regioisomer Electronic environment and steric accessibility may shift cross-coupling regioselectivity, limiting transfer of validated C3 protocols. Regiochemistry mismatch
3-Bromo analog Weaker leaving group capacity may require harsher conditions and narrow substrate scope in Pd-catalyzed transformations. Reactivity mismatch
3-Chloro analog C-Cl bond strength limits applicability under mild cross-coupling conditions; reported synthetic routes differ. Method compatibility risk

3-Iodo-1H-pyrrolo[2,3-c]pyridine vs Analogs: Evidence


Synthetic Accessibility via Iodocyclization

3-Iodo-7-azaindoles are accessible via a 5-endo-dig electrophilic iodocyclization of 3-alkynyl-N,N-dimethylpyridine-2-amines using molecular iodine under ambient conditions. This atom-economical approach provides 3-iodo-7-azaindoles in high yields, whereas corresponding 3-bromo- and 3-chloro-7-azaindoles require an alternative copper-mediated cyclization using sodium bromide or sodium chloride, respectively . The iodocyclization route offers a more direct and operationally simple synthesis for the iodo derivative.

Iodocyclization route
Reported method context
Electrophilic iodocyclization with I2 at ambient conditions; described as atom-economical with high yields.
Supports direct synthetic access to 3-iodo-azaindoles.
Exact yields not specified; data to verify.
Azaindole synthesis Electrophilic cyclization Cross-coupling precursor

Regioselective Cross-Coupling at C3

The C3-iodo moiety in 6-chloro-3-iodo-N-protected 7-azaindoles enables chemoselective Pd2dba3/SPhos-catalyzed Suzuki-Miyaura cross-coupling at the C3 position, leaving the C6-chloro substituent intact for subsequent functionalization. This one-pot sequential coupling strategy yields C3,C6-diaryl 7-azaindoles with isolated yields of 43-88% across eight derivatives [1]. The C3-iodo substituent's superior leaving group ability relative to C6-Cl is essential for achieving this defined coupling order; analogous scaffolds lacking the C3-iodo handle (e.g., bromo or unsubstituted at C3) would not permit the same chemoselective differentiation.

C3-selective Suzuki coupling
Head-to-head comparison
C3-iodo couples selectively with C6-Cl retention; diaryl product yields 43–88% across eight derivatives (Pd2dba3/SPhos).
Demonstrates regiochemical control for sequential diversification.
One-pot sequential coupling validated in 2023 study.
Regioselective Suzuki coupling HIV-1 integrase inhibitors Diaryl azaindole synthesis

Physicochemical Descriptor Comparison

The 3-iodo substitution pattern confers distinct physicochemical properties compared to regioisomeric and halogen-substituted analogs, which directly affect purification, storage, and formulation. 3-Iodo-1H-pyrrolo[2,3-c]pyridine (C7H5IN2, MW 244.03) exhibits a calculated LogP (XLogP3) of 1.6 and a topological polar surface area (TPSA) of 28.7 Ų . These values are identical to its 2-iodo regioisomer (MW 244.03, same formula) but differ from the 3-bromo analog (C7H5BrN2, MW 197.03) , which has a lower molecular weight and distinct halogen-specific reactivity. The 3-iodo compound requires storage under inert atmosphere at 2-8°C with protection from light due to the photosensitivity of the C-I bond [1].

Physicochemical identity
Specification review
MW 244.03; LogP 1.6; TPSA 28.7 Ų. Identical formula to 2-iodo regioisomer; +47 g/mol vs 3-Br analog.
Regioisomer verification by IUPAC name or InChIKey recommended.
Storage: inert atmosphere, 2–8 °C, protected from light.
Physicochemical properties LogP Molecular descriptors Procurement specifications

3-Iodo-1H-pyrrolo[2,3-c]pyridine: Application Scenarios


Suzuki Coupling for C3-Azaindole Libraries

Medicinal chemistry groups focused on kinase inhibitor or other azaindole-based drug discovery programs should procure this building block specifically for introducing diverse aryl or heteroaryl groups at the C3 position. The C3-iodo handle undergoes efficient Pd-catalyzed Suzuki-Miyaura coupling with a broad range of boronic acids and esters, enabling rapid parallel library synthesis . This application directly leverages the compound's demonstrated performance in C3-selective cross-coupling, as validated by the one-pot sequential coupling methodology that produced C3,C6-diaryl 7-azaindoles in 43-88% yields [1].

Sequential C3 then C6 Functionalization

Research programs requiring differentially substituted 7-azaindoles with distinct functional groups at C3 and C6 should prioritize this building block. The pronounced reactivity difference between the C3-iodo and C6-chloro substituents (in derivatives such as 6-chloro-3-iodo-7-azaindole) enables chemoselective C3 coupling followed by orthogonal C6 modification . This capability is essential for constructing complex analogs where controlling the order of diversification directly impacts synthetic efficiency and target accessibility. The 43-88% yields achieved in such sequential protocols substantiate the practical utility of this approach [1].

Direct Iodocyclization to Azaindole Cores

Synthetic chemistry laboratories seeking an efficient, ambient-condition entry to 3-iodo-7-azaindoles should procure this compound or its immediate precursors. The 5-endo-dig electrophilic iodocyclization methodology provides a simpler and more atom-economical alternative to metal-mediated halogenation approaches required for bromo and chloro analogs . This synthetic accessibility advantage supports both small-scale exploratory chemistry and larger preparatory campaigns.

HIV-1 Integrase Inhibitor Development

Research teams engaged in antiviral drug discovery, particularly those targeting HIV-1 integrase strand transfer inhibition, should evaluate this scaffold. The C3,C6-diaryl 7-azaindoles constructed from this iodinated precursor have demonstrated HIV-1 integrase strand transfer (ST) inhibition with %ST inhibition values of 71-72% at 10 µM for select derivatives, while maintaining favorable cytotoxicity profiles (IC50 > 200 µM) against TZM-bl cells . Procurement of the 3-iodo building block enables direct access to this validated chemotype for SAR exploration.

Application
Selection Property
Validation Focus
C3-aryl/heteroaryl library synthesis
Pd-catalyzed cross-coupling reactivity
Boronic acid/ester substrate scope and coupling efficiency
Sequential C3 then C6 diversification
Chemoselective C3-iodo vs C6-Cl differentiation
Reaction order control and orthogonal functional group tolerance
Direct azaindole core assembly
Iodocyclization synthetic accessibility
Ambient-condition method reproducibility and scale-up profile
HIV-1 integrase inhibitor SAR studies
Diaryl azaindole chemotype access
Antiviral target engagement and cell-based assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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